Nitrosonium tetrafluoroborate

説明

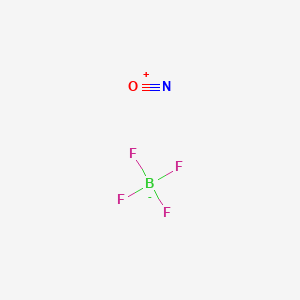

Nitrosonium tetrafluoroborate (NOBF₄) is a highly reactive nitrosating agent with the chemical formula NO⁺BF₄⁻. It exists as a colorless crystalline solid with a molecular weight of 116.81 g/mol, a density of 2.185 g/cm³, and decomposes at 250°C . Its stability in non-acidic media and strong electrophilic NO⁺ character make it a versatile reagent in organic synthesis, particularly for nitrosation and oxidation reactions. Applications include synthesizing nitrosoarenes, diazonium salts, and fluorinated compounds, as well as facilitating C–H functionalization .

準備方法

Synthetic Routes and Reaction Conditions: Nitrosonium tetrafluoroborate can be synthesized through the reaction of nitrosyl chloride (NOCl) with tetrafluoroboric acid (HBF₄). The reaction is typically carried out in an anhydrous environment to prevent hydrolysis of the product: [ \text{NOCl} + \text{HBF}_4 \rightarrow \text{NOBF}_4 + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The compound is usually produced in a crystalline form and stored in airtight containers to prevent moisture absorption .

Types of Reactions:

Oxidation: this compound acts as a strong oxidizing agent. It can oxidize various metal complexes, converting them into their higher oxidation states.

Nitrosation: It is commonly used to nitrosate amines, converting them into nitrosamines.

Substitution: The compound can react with alcohols and secondary amines to yield alkyl nitrites and nitrosamines, respectively. .

Common Reagents and Conditions:

Oxidation: Metal complexes such as ferrocene can be oxidized using this compound.

Nitrosation: Amines are nitrosated under mild conditions using this compound.

Substitution: Reactions with alcohols and amines are typically carried out in organic solvents like acetonitrile

Major Products:

Oxidation: Metal salts such as ferrocenium tetrafluoroborate.

Nitrosation: Nitrosamines.

Substitution: Alkyl nitrites and diazonium tetrafluoroborates

科学的研究の応用

Nitrosation Reactions

Methodology:

NOBF₄ has been employed for the ipso-nitrosation of organotrifluoroborates, allowing for the selective conversion of aryl and heteroaryl compounds into their corresponding nitroso derivatives. A key study demonstrated that aryltrifluoroborates reacted with NOBF₄ in acetonitrile at room temperature, yielding nitroso products in high yields (up to 90%) within 30 seconds .

Case Study:

In a systematic investigation, various electron-rich aryltrifluoroborates were subjected to NOBF₄ treatment. The results indicated that substrates bearing electron-donating groups underwent successful nitrosation, while electron-neutral and electron-withdrawing groups showed reduced reactivity. This selectivity allows for targeted functionalization of complex molecules .

Synthesis of Furoxans

Application:

NOBF₄ is also utilized in the synthesis of furoxans (1,2,5-oxadiazole 2-oxides) from styrenes. This reaction involves the nitrosation of styrenes followed by cyclization to form furoxans, which are valuable intermediates in medicinal chemistry due to their diverse biological activities .

Data Table: Furoxan Synthesis Using NOBF₄

| Starting Material | Reaction Conditions | Yield (%) |

|---|---|---|

| Styrene | NOBF₄ in CH₃CN | 85 |

| 4-Methylstyrene | NOBF₄ in CH₃CN | 90 |

| 4-Chlorostyrene | NOBF₄ in CH₃CN | 78 |

Antimicrobial Applications

Recent studies have explored the antimicrobial properties of compounds synthesized using NOBF₄. For instance, rhenium di- and tricarbonyl complexes reacted with NOBF₄ to yield nitrosyl derivatives that exhibited significant antimicrobial activity against Staphylococcus aureus . This opens avenues for developing novel antimicrobial agents based on nitroso compounds.

Mechanistic Insights

Research has provided insights into the mechanism by which NOBF₄ modifies proteins through S-nitrosylation. For example, studies on glyceraldehyde-3-phosphate dehydrogenase (GAPDH) demonstrated that NOBF₄ can covalently modify thiol groups, impacting enzyme activity and potentially leading to therapeutic applications in regulating metabolic pathways .

作用機序

The primary mechanism by which nitrosonium tetrafluoroborate exerts its effects is through its strong oxidizing power and electrophilic nature. The nitrosonium cation (NO⁺) acts as an electrophile, readily accepting electrons from nucleophiles. This property allows it to participate in various oxidation and nitrosation reactions. The compound’s ability to form charge transfer complexes with other molecules further enhances its reactivity .

類似化合物との比較

Comparison with Similar Compounds

Nitronium Tetrafluoroborate (NO₂BF₄)

- Reactivity: A stronger nitrating agent than NOBF₄ due to the electrophilic NO₂⁺ ion. It is used for aromatic nitration but often requires harsh conditions, leading to over-nitration or decomposition of sensitive substrates .

- Applications : Key in synthesizing high-energy materials like hexanitrohexaazaisowurtzitane (HNIW) .

- Safety: More hazardous than NOBF₄ due to its explosive nature and higher thermal instability.

Nitrosonium Hexafluorophosphate (NOPF₆)

- Reactivity: Similar nitrosating ability to NOBF₄ but with PF₆⁻ counterion, which enhances solubility in polar aprotic solvents.

- Applications : Preferred in reactions requiring anhydrous conditions, such as electrochemical nitrosation.

- Limitations: Higher cost and moisture sensitivity compared to NOBF₄.

Traditional Nitrosating Agents (e.g., HNO₂, NOCl)

- Reactivity: Require acidic media (e.g., HCl for NOCl), limiting compatibility with acid-sensitive substrates.

- Selectivity: Lower regioselectivity in aromatic nitrosation compared to NOBF₄. For example, NOBF₄ converts aryltrifluoroborates to nitrosoarenes in 30 seconds with >90% yield, avoiding protodeboronation seen with HNO₂ .

Key Research Findings

- Functional Group Compatibility: NOBF₄ efficiently nitrosates substrates with electron-withdrawing groups (e.g., esters, nitriles) and preserves aldehydes, which are prone to oxidation under traditional methods .

- Mechanistic Insights : Reactions proceed via ipso-substitution , where the BF₄⁻ counterion stabilizes intermediates, enabling rapid and clean conversions .

- Heterocycle Compatibility: NOBF₄ nitrosates pyridines and indoles but struggles with five-membered heterocycles (e.g., thiophenes), yielding mixtures of nitroso and protodeboronated products .

生物活性

Nitrosonium tetrafluoroborate (NOBF4) is a potent nitrosating agent that has garnered attention for its diverse applications in organic synthesis and potential biological implications. This article delves into the biological activity of NOBF4, highlighting its mechanisms, applications, and associated research findings.

Overview of this compound

This compound is a colorless crystalline compound that serves primarily as a nitrosating agent in various chemical reactions. It is soluble in polar solvents such as acetonitrile and is recognized for its ability to introduce nitroso groups into organic compounds, which can significantly alter their biological properties.

The biological activity of NOBF4 can be attributed to its role as a source of nitrosonium ions (). These ions are capable of participating in several chemical transformations, including:

- Nitrosation : The addition of nitroso groups to nucleophilic substrates, leading to the formation of nitrosamines, which have been linked to carcinogenicity.

- Oxidation : Acting as a mild oxidant, NOBF4 can facilitate the oxidation of various organic substrates, including thioethers and alkenes, through radical mechanisms and electrophilic substitutions.

1. Carcinogenic Potential

N-nitrosamines, formed from nitrosation reactions involving NOBF4, are known carcinogens. The metabolic activation of these compounds can lead to the formation of highly reactive intermediates that interact with DNA, potentially causing mutations. Studies have indicated that the carcinogenicity of nitrosamines primarily arises from their ability to undergo enzymatic transformations leading to DNA damage .

2. Reactive Nitrogen Species

NOBF4 contributes to the generation of reactive nitrogen species (RNS), which play critical roles in cellular signaling but can also lead to oxidative stress if not regulated. The balance between beneficial signaling and harmful oxidative damage is crucial for maintaining cellular health .

Applications in Organic Synthesis

NOBF4 has been employed in various synthetic methodologies due to its efficiency and selectivity:

- Ipso-Nitrosation : A method for converting organotrifluoroborates into their corresponding nitroso derivatives with high yields and regioselectivity .

- Synthesis of Furoxans : NOBF4 has been utilized for synthesizing furoxans from styrenes, demonstrating its versatility in producing nitrogen-containing heterocycles .

- Michael Additions : It facilitates Michael additions involving indoles and α,β-unsaturated carbonyl compounds, showcasing its role as a Lewis acid catalyst in organic transformations .

Table 1: Summary of Key Studies Involving this compound

化学反応の分析

Reactions with Metals

Nitrosonium tetrafluoroborate is utilized to prepare metal salts of the type [M^II^(CH~3~CN)~x~][BF~4~]~2~ (where M = Cr, Mn, Fe, Co, Ni, Cu). In these reactions, the nitrosonium cation acts as the oxidizer, being reduced to nitric oxide gas :

It can also oxidize ferrocene to ferrocenium tetrafluoroborate .

Reactions with Organotrifluoroborates

NOBF~4~ is effective in the ipso-nitrosation of organotrifluoroborates. This method is mild, selective, and convenient for synthesizing nitroso compounds from aryl- and heteroaryltrifluoroborates .

Table 1: Nitrosation of Aryltrifluoroborates with this compound

| Entry | Aryltrifluoroborate | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Methoxyphenyl | 4-Nitrosoanisole | 95 |

| 2 | 2-Methoxyphenyl | 2-Nitrosoanisole | 89 |

| 3 | 3-Methoxyphenyl | 3-Nitrosoanisole | 91 |

| 4 | 4-Ethylphenyl | 4-Ethylnitrosobenzene | 92 |

| 5 | 4-Propylphenyl | 4-Propylnitrosobenzene | 91 |

| 6 | 4-Butylphenyl | 4-Butylnitrosobenzene | 90 |

| 7 | 4-Pentylphenyl | 4-Pentylnitrosobenzene | 93 |

| 8 | Phenyl | Nitrosobenzene | 92 |

| 9 | 3,5-Diisopropylphenyl | 1,3-Diisopropyl-5-nitrosobenzene | 88 |

Reaction conditions: 1 mmol of aryltrifluoroborate and NOBF~4~ (1.03 equiv) in 3 mL of CH~3~CN for 30 seconds at room temperature in an open flask.

Reactions with Azides

Substituted benzhydryl azides react with NOBF~4~ in anhydrous acetonitrile to yield benzaldehydes, benzophenones, and products derived from the benzhydryl moiety . Immediate gas evolution is observed upon the addition of azido nitriles and phenoxy azides to nitrosonium salts .

Reactions with Nitrogen Compounds

This compound can nitrate nitrogen compounds, yielding the corresponding N-nitro derivative .

Other Reactions

NOBF~4~ reacts with organic molecules containing nonbonding electrons in acetonitrile, leading to the synthesis of acetamides .

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for nitrosonium tetrafluoroborate, and how do reaction conditions influence purity?

this compound is typically synthesized via two optimized routes:

- Route 1 : Reacting BF₃ with dry HF and NO₂ in methyl nitro methane under N₂ at -20°C (97% yield) .

- Route 2 : Using liquid SO₂ at -10°C with BF₃, HF, and nitrosyl chloride (96% yield) .

Purity is highly sensitive to moisture; anhydrous conditions and inert gas (N₂/Ar) are critical. Post-synthesis, slow hydrolysis in water followed by neutralization with alkali minimizes hazardous HF release .

Q. How is NOBF₄ utilized in the Balz-Schiemann reaction to synthesize aryl fluorides?

NOBF₄ converts arylamines directly to diazonium tetrafluoroborates in situ, which decompose thermally to yield aryl fluorides. Key steps:

React arylamine with NOBF₄ in acetonitrile to form diazonium salt.

Heat the intermediate to 60–100°C for fluorodeboronation.

This method avoids isolating unstable diazonium salts, achieving yields >85% for electron-deficient aromatics .

Q. What safety protocols are essential when handling NOBF₄ in laboratory settings?

- Storage : Moisture-sensitive; store in sealed, dry containers under N₂ at 2–8°C .

- PPE : Acid-resistant gloves, face shields, and N100/P3 respirators to prevent exposure to HF (generated upon hydrolysis) .

- Spill Management : Neutralize with sodium bicarbonate or lime slurry .

Advanced Research Questions

Q. How do electronic substituents on aryltrifluoroborates influence nitrosation efficiency with NOBF₄?

Electron-donating groups (e.g., -OMe, -NHCOCH₃) enhance nitrosation rates due to increased electron density at the boron center. For example:

- 4-Methoxyphenyltrifluoroborate : 89% yield in 30 seconds .

- Electron-withdrawing groups (e.g., -NO₂, -CF₃): Require extended reaction times (10–60 minutes) and higher NOBF₄ equivalents (1.5–2.0 eq.) .

Mechanistic studies suggest a radical-based pathway where NO⁺ abstracts electrons from the aromatic ring .

Q. What methodologies resolve contradictions in reported yields for NOBF₄-mediated nitrosation reactions?

Discrepancies arise from solvent polarity, trace moisture, and competing side reactions (e.g., over-oxidation to nitro compounds). Optimization strategies include:

- Solvent Screening : Use non-polar solvents (MTBE, hexane) to suppress hydrolysis .

- Stoichiometric Control : Limit NOBF₄ to 1.05–1.2 eq. to avoid byproducts like azoxy compounds .

- In Situ Monitoring : Track reaction progress via TLC or Raman spectroscopy to terminate at the nitroso stage .

Q. Can NOBF₄ catalyze aerobic cross-dehydrogenative coupling (CDC) reactions without metal co-catalysts?

Yes. NOBF₄ acts as a redox mediator in CDC reactions by:

Oxidizing substrates (e.g., amines, thiols) to radical intermediates.

Regenerating NO⁺ via O₂-driven reoxidation of NO byproducts (e.g., NO → NO₂/N₂O₄) .

Example: Thiourea derivatives form C–S bonds with 70–85% yield under ambient O₂ .

Q. How does NOBF₄ compare to nitrosonium perchlorate (NOClO₄) in nitrosation reactivity and stability?

| Property | NOBF₄ | NOClO₄ |

|---|---|---|

| Stability | Moisture-stable; decomposes >250°C | Hygroscopic; explosive >100°C |

| Oxidizing Power | Moderate (E° ≈ +1.0 V) | High (E° ≈ +1.5 V) |

| Byproduct Hazard | HF (controlled hydrolysis) | HClO₄ (strong oxidizer) |

| NOBF₄ is preferred for large-scale syntheses due to safer handling . |

Q. Methodological Case Studies

8. Stepwise protocol for synthesizing methyl 3-nitrobenzoate from aryltrifluoroborate:

Nitrosation : React potassium trifluoro(3-(methoxycarbonyl)phenyl)borate (1 mmol) with NOBF₄ (1.05 eq.) in MTBE (30 sec, RT) .

Oxidation : Add H₂O₂ (1.5 eq.) to convert nitroso to nitro group (86% yield).

Purification : Column chromatography (hexane:EtOAc 4:1) and NMR validation (δ 8.28 ppm, aromatic H) .

9. Troubleshooting low yields in ferrocenium tetrafluoroborate synthesis:

- Issue : Ferrocene over-oxidation to Fe³⁺.

- Fix : Use stoichiometric NOBF₄ (1.0 eq.) in dry CH₂Cl₂ at 0°C. Monitor via UV-Vis (λ = 620 nm for [Fe(Cp)₂]⁺) .

特性

IUPAC Name |

azanylidyneoxidanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BF4.NO/c2-1(3,4)5;1-2/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGCNVGDHOSFKFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.N#[O+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NOBF4, BF4NO | |

| Record name | Nitrosonium tetrafluoroborate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Nitrosonium_tetrafluoroborate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14635-75-7 | |

| Record name | Borate(1-), tetrafluoro-, nitrosyl (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | NITROSYL TETRAFLUOROBORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B99S282SUJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。